Piracetam

Description

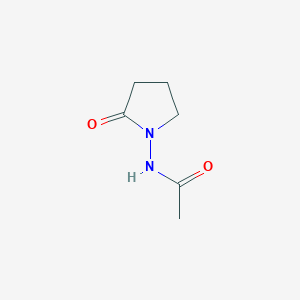

This compound is a nootropic drug in the racetams group, with chemical name 2-oxo-1-pyrrolidine acetamide. It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid and is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA). However its mechanism of action differ from that of endogenous GABA. This compound has neuroprotective and anticonvulsant properties and is reported to improve neural plasticity. Its efficacy is documented in cognitive disorders and dementia, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia although the clinical application in these conditions is not yet established. This compound has effects on the vascular system by reducing erythrocyte adhesion to the vascular endothelium, hindering vasospasms and facilitating microcirculation. Originally marketed by UCB Pharma in 1971, this compound was the first nootropic drug to modulate cognitive function without causing sedation or stimulation. It is not approved for any medical or dietary use by the FDA. In the UK, this compound is prescribed mainly for myoclonus, but is used off-label for other conditions such as learning difficulties in children, memory loss or other cognitive defects in the elderly, and sickle-cell vaso-occlusive crises. Evidence to support its use for many conditions is unclear.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for attention deficit hyperactivity disorder and has 7 investigational indications.

A compound suggested to be both a nootropic and a neuroprotective agent.

See also: Levetiracetam (related).

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZVRMREEHBGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044491 | |

| Record name | 2-Oxo-1-Pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from isopropanol | |

CAS No. |

7491-74-9 | |

| Record name | Piracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7491-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piracetam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxo-1-Pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piracetam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH516LNZ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151.5 - 152.5 °C | |

| Record name | Piracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIRACETAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Topic: Piracetam's Mechanism of Action on Neuronal Membrane Fluidity

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Piracetam, the archetypal nootropic agent, has a long history of clinical use for cognitive impairment, yet its precise mechanism of action has remained a subject of extensive research. Emerging evidence compellingly points towards a biophysical model centered on the neuronal membrane. This technical guide synthesizes current knowledge on this compound's primary mechanism: the restoration of neuronal membrane fluidity. We will explore the molecular interactions between this compound and the phospholipid bilayer, the downstream consequences for mitochondrial function and neurotransmission, and provide detailed, field-proven protocols for experimentally validating these effects. The core thesis is that this compound acts as a membrane stabilizer, preferentially restoring fluidity in compromised or aged membranes, thereby normalizing cellular function. This guide is intended to provide researchers and drug development professionals with a robust conceptual framework and practical methodologies to investigate this compound and other membrane-modulating compounds.

Part 1: The Crucial Role of Neuronal Membrane Fluidity

The neuronal plasma membrane is far from a static barrier; it is a dynamic, fluid mosaic critical for nearly all aspects of neuronal function. Membrane fluidity, which refers to the viscosity of the lipid bilayer, dictates the lateral diffusion and rotational mobility of embedded proteins and lipids. This property is essential for:

-

Signal Transduction: Optimal fluidity ensures that receptors, ion channels, and enzymes can undergo the necessary conformational changes and oligomerization to function correctly.[1][2]

-

Neurotransmitter Release: Synaptic vesicle fusion and recycling are highly dependent on the physical properties of the presynaptic membrane.

-

Cellular Homeostasis: The efficiency of nutrient and ion transport across the membrane is directly influenced by its fluidity.[3]

The Membrane Hypothesis of Aging

A significant body of evidence supports the "membrane hypothesis of aging," which posits that a progressive decrease in membrane fluidity is a key feature of cellular senescence.[4][5] In the aging brain, this manifests as:

-

Increased cholesterol-to-phospholipid ratio.

-

Accumulation of peroxidized lipids.

-

Altered fatty acid composition.

This reduction in fluidity impairs the function of critical membrane-bound proteins, contributing to the cognitive decline observed in aging and neurodegenerative conditions like Alzheimer's disease.[6][7] It is within this context of compromised membrane integrity that this compound's unique mechanism of action becomes particularly relevant.[8][9]

Part 2: The Biophysical Interaction of this compound with the Lipid Bilayer

Unlike drugs that bind to specific receptor sites with high affinity, this compound's action is more fundamental and biophysical.[10] It is proposed to interact directly with the physical structure of the cell membrane.

Core Mechanism: Binding to Phospholipid Head Groups

The prevailing model suggests that this compound integrates into the lipid bilayer by forming weak, non-specific interactions with the polar head groups of membrane phospholipids.[5][9][11] 31P Nuclear Magnetic Resonance (NMR) and conformational analysis studies have shown that this compound induces a structural reorganization of lipids, forming mobile drug-phospholipid complexes.[11] This interaction is thought to increase the space between the phospholipid heads, thereby restoring motional freedom to the fatty acyl chains within the membrane's hydrophobic core.

This mechanism explains a critical observation: this compound's effects are most pronounced in membranes where fluidity is already compromised, such as those from aged animals or Alzheimer's patients.[4][7][10][12] In young, healthy membranes with optimal fluidity, this compound has little to no effect.[8][9][10] This suggests this compound acts not as a universal fluidizer, but as a "membrane fluidity restorer" or stabilizer.

Caption: this compound interacts with phospholipid polar head groups.

Part 3: Functional Consequences of Restored Membrane Fluidity

The restoration of membrane fluidity initiates a cascade of beneficial downstream effects, providing a unifying explanation for this compound's diverse physiological actions.[13]

Enhancement of Neurotransmitter Systems

Many of the cognitive benefits of this compound are linked to its modulation of neurotransmitter systems. By improving membrane fluidity, this compound enhances the function of membrane-spanning receptors.[3] Studies have shown that in aged animals, this compound treatment restores the density and function of:

-

NMDA Receptors: Crucial for learning and memory.[14]

-

AMPA Receptors: While some studies suggest a direct, low-affinity interaction with AMPA receptors, the effect is likely amplified by the improved membrane environment.[3][15]

-

Muscarinic Cholinergic Receptors: Involved in attention and memory.[3][14]

Improved Mitochondrial Function

The "membrane effect" extends to subcellular organelles, most notably the mitochondria.[10] The inner mitochondrial membrane, the site of the electron transport chain, is particularly susceptible to age-related decreases in fluidity. This compound has been shown to:

This mitochondrial stabilization is a cornerstone of this compound's neuroprotective effects, enhancing cellular energy metabolism and resilience.[8][16]

Part 4: Experimental Validation: Methodologies and Protocols

Validating the effects of a compound on membrane fluidity requires robust biophysical techniques. Here, we detail two gold-standard methodologies.

Method 1: Steady-State Fluorescence Anisotropy

This technique provides a quantitative measure of the rotational mobility of a fluorescent probe embedded within the membrane. It is an excellent method for assessing global changes in membrane fluidity in isolated membranes or liposomes. The most commonly used probe is 1,6-diphenyl-1,3,5-hexatriene (DPH).[1][12][18]

Principle of Causality: DPH is a hydrophobic probe that aligns with the acyl chains in the membrane core.[1] When excited with vertically polarized light, the degree to which the emitted light is depolarized depends on how much the probe rotates during its fluorescence lifetime. In a highly fluid (less viscous) membrane, the probe tumbles more freely, leading to greater depolarization and a lower anisotropy value. Conversely, in a rigid membrane, rotation is restricted, and the anisotropy value is higher.[2][18] Therefore, a decrease in anisotropy directly indicates an increase in membrane fluidity.

Self-Validating System: The protocol includes controls for background fluorescence and light scattering (G-factor correction), ensuring that the measured anisotropy value is a true representation of the probe's rotational freedom within the bilayer.

Caption: Workflow for measuring membrane fluidity via fluorescence anisotropy.

Detailed Step-by-Step Protocol:

-

Membrane Preparation:

-

Isolate synaptosomal plasma membranes from brain tissue (e.g., cortex, hippocampus) of young vs. aged animals via differential and density gradient centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Probe Labeling:

-

Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran or acetone (e.g., 2 mM).

-

Dilute the membrane suspension to a final protein concentration of ~0.1 mg/mL.

-

Add the DPH stock solution to the membrane suspension while vortexing to achieve a final probe concentration of 1-2 µM. The final solvent concentration should be less than 0.1% to avoid artifacts.

-

Incubate in the dark at 37°C for 30-60 minutes to allow for complete incorporation of the probe.

-

-

Treatment and Measurement:

-

Aliquot the labeled membrane suspension into fluorometer cuvettes.

-

Add this compound (e.g., from a 100 mM stock in buffer) to achieve the desired final concentrations (e.g., 0.1-1.0 mM).[12] Add an equivalent volume of buffer to the control cuvette.

-

Incubate for 15 minutes at 37°C.

-

Place the cuvette in a temperature-controlled spectrofluorometer equipped with polarizers.

-

Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

-

Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

-

Measure the intensities with the excitation polarizer set to horizontal and the emission polarizer set to vertical (I_HV) and horizontal (I_HH) to calculate the G-factor (G = I_HV / I_HH).

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Compare the anisotropy values between control and this compound-treated samples. A statistically significant decrease in 'r' indicates an increase in membrane fluidity.

-

Method 2: Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent probe uniquely sensitive to the polarity of its environment. This property can be exploited to visualize lipid packing and membrane fluidity in live cells or giant unilamellar vesicles (GUVs).[19][20]

Principle of Causality: In ordered, tightly packed membranes (gel phase), there is less water penetration. In this non-polar environment, Laurdan's emission spectrum is blue-shifted (~440 nm).[21][22] In disordered, fluid membranes (liquid-crystalline phase), water molecules can penetrate the bilayer more easily. This polar environment causes a red-shift in Laurdan's emission to ~490 nm.[22] The Generalized Polarization (GP) value is a ratiometric calculation based on the intensities in these two channels. A high GP value indicates low fluidity (ordered phase), while a low GP value indicates high fluidity (disordered phase).[19][22]

Self-Validating System: As a ratiometric technique, GP imaging is inherently self-validating and robust against artifacts that affect absolute intensity, such as photobleaching or uneven probe loading. The calculation normalizes the data on a pixel-by-pixel basis.

Caption: Workflow for visualizing membrane fluidity using Laurdan GP microscopy.

Detailed Step-by-Step Protocol:

-

Cell Culture and Labeling:

-

Culture neuronal cells (e.g., primary neurons or SH-SY5Y cells) on glass-bottom imaging dishes.

-

To mimic aging or pathology, cells can be pre-treated with an oxidative stressor (e.g., H₂O₂) or β-amyloid peptides.[9]

-

Prepare a Laurdan stock solution (e.g., 1-2 mM in DMSO).

-

Wash cells with a balanced salt solution (HBSS).

-

Incubate cells with 5-10 µM Laurdan in HBSS for 30-45 minutes at 37°C, protected from light.

-

-

Treatment and Imaging:

-

Wash the cells twice with pre-warmed HBSS to remove excess probe.

-

Add fresh media containing this compound at the desired concentration (or vehicle for control) and incubate.

-

Mount the dish on a confocal or two-photon microscope equipped with a temperature-controlled stage (37°C).

-

Excite the Laurdan probe (e.g., with a 405 nm laser line on a confocal, or ~780-800 nm on a two-photon microscope).

-

Simultaneously collect emission in two channels: the "gel" channel (e.g., 420-460 nm) and the "liquid-crystalline" channel (e.g., 470-510 nm).

-

-

Image Processing and Analysis:

-

For each cell, generate a GP image using a pixel-by-pixel calculation with specialized software (e.g., ImageJ with a GP plugin): GP = (Intensity_Channel1 - Intensity_Channel2) / (Intensity_Channel1 + Intensity_Channel2)

-

The resulting GP image is typically displayed using a pseudocolor scale, where red/yellow indicates high GP (low fluidity) and blue/green indicates low GP (high fluidity).

-

Select a region of interest (ROI) corresponding to the plasma membrane.

-

Generate a GP frequency histogram for the ROI. The mean of this histogram represents the average membrane fluidity for that cell.

-

Compare the mean GP values from control and this compound-treated cell populations. A shift to lower GP values indicates an increase in membrane fluidity.

-

Data Summary

| Study Model | Condition | This compound Concentration | Observed Effect on Fluidity | Technique | Reference |

| Aged Mouse Brain | In vitro | 0.1 - 1.0 mmol/L | Increased (Anisotropy decreased) | DPH Fluorescence Anisotropy | [12] |

| Aged Rat Brain | Chronic in vivo (300 mg/kg) | N/A | Increased in Cortex, Hippocampus, Striatum | DPH Fluorescence Anisotropy | [12][14] |

| Young Mouse/Rat Brain | In vitro & in vivo | Various | No significant effect | DPH Fluorescence Anisotropy | [10][12] |

| Alzheimer's Disease Patient Hippocampus | In vitro | Concentration-dependent | Increased (Effect more pronounced than in controls) | Not specified, likely fluorescence | [7] |

| PC12 Cells | Oxidative Stress | 500 µM | Improved Mitochondrial Membrane Potential | Rhodamine 123 | [10][16] |

Part 5: Synthesis and Future Directions

The evidence strongly supports the hypothesis that this compound's primary mechanism of action is the restoration of neuronal membrane fluidity, particularly in compromised membranes. This biophysical effect provides a unifying explanation for its wide-ranging downstream benefits, from enhanced neurotransmission to improved mitochondrial bioenergetics. This model positions this compound not as a targeted agonist or antagonist, but as a broad-spectrum normalizer of cellular function.

For drug development professionals, this mechanism opens new avenues for therapeutic design. Compounds that can selectively target and restore fluidity to damaged membranes could represent a novel class of drugs for age-related cognitive decline and neurodegenerative diseases.

Future research should focus on:

-

High-Resolution Structural Studies: Elucidating the precise atomic interactions between this compound and different phospholipid species.

-

Lipid Raft Dynamics: Investigating how this compound's modulation of global fluidity affects the formation and stability of specialized membrane microdomains like lipid rafts.

-

Comparative 'Racetam' Analysis: Applying these rigorous biophysical techniques to other racetam-family drugs (e.g., aniracetam, levetiracetam) to determine if the membrane fluidity mechanism is a shared class effect.[16][23]

By understanding and leveraging this fundamental biophysical mechanism, the scientific community can better exploit the therapeutic potential of this compound and develop next-generation nootropics with enhanced efficacy.

References

-

Keil, U., Scherping, I., Haupt, R., & Müller, W. E. (2006). This compound improves mitochondrial dysfunction following oxidative stress. British Journal of Pharmacology, 147(2), 199–208. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

-

Leuner, K., Kurz, C., Guidato, D., & Müller, W. E. (2010). Enhanced Neuroplasticity by the Metabolic Enhancer this compound Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function. Journal of Neurochemistry, 112(5), 1341-53. [Link]

-

Scheuer, K., Stoll, L., Paschke, U., Weigel, R., & Müller, W. E. (1999). This compound improves cognitive performance by restoring neurochemical deficits of the aged rat brain. Pharmacopsychiatry, 32(1), 10–16. [Link]

-

Müller, W. E., Koch, S., Scheuer, K., Stoll, L., & Schubert, T. (1997). Effects of this compound on Membrane Fluidity in the Aged Mouse, Rat, and Human Brain. Biochemical Pharmacology, 53(2), 135-140. [Link]

-

Winblad, B. (2005). This compound: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews, 11(2), 169-182. [Link]

-

Müller, J. H., Tholen, M., & Hanne, J. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 159-174. [Link]

-

Winblad, B. (2005). This compound: a review of pharmacological properties and clinical uses. CNS Drug Reviews, 11(2), 169-82. [Link]

-

Leuner, K., & Müller, W. E. (2010). Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer this compound. Frontiers in Neuroscience, 4, 44. [Link]

-

Vlková, B., Kepes, M., Farkaš, V., & Butka, E. (2011). Assessment of Membrane Fluidity in Individual Yeast Cells by Laurdan Generalised Polarisation and Multi-photon Scanning Fluorescence Microscopy. Folia Microbiologica, 56(4), 307-14. [Link]

-

Platonistic. (2025). The Multifaceted Mechanism of Action of this compound: A Comprehensive Review. Platonistic. [Link]

-

Müller, J. H., Tholen, M., & Hanne, J. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Nature Experiments. [Link]

-

Leuner, K., & Müller, W. E. (2010). Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer this compound. Frontiers in Neuroscience, 4, 44. [Link]

-

Stockburger, C., Kurz, C., Koch, K. A., Eckert, S. H., Leuner, K., & Müller, W. E. (2010). The metabolic enhancer this compound ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide. British Journal of Pharmacology, 159(5), 949–961. [Link]

-

Gualtieri, F. (2002). This compound--an old drug with novel properties? Acta Neurologica Scandinavica, 106(4), 183-4. [Link]

-

Peuvot, J., Schanck, A., Deleers, M., & Brasseur, R. (1995). This compound-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis. Biochemical Pharmacology, 50(8), 1129-34. [Link]

-

Winblad, B. (2005). This compound: A Review of Pharmacological Properties and Clinical Uses. ResearchGate. [Link]

-

Gaban, G., Cîmpean, A., & Gârban, Z. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). This compound. ADDF. [Link]

-

Eckert, G. P., Cairns, N. J., & Müller, W. E. (1999). This compound reverses hippocampal membrane alterations in Alzheimer's disease. Journal of Neural Transmission, 106(7-8), 757-61. [Link]

-

Kumar, A., Singh, A., & Agarwal, A. (2022). This compound PHARMACOLOGICAL EFFECTS: A REVIEW. ResearchGate. [Link]

-

Zhao, X., Wang, C., & Zhang, J. (2004). Aniracetam restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes. Neuroscience Letters, 368(2), 117-20. [Link]

-

Gaban, G., Cimpean, A., & Garban, Z. (2019). FLUORESCENCE ANISOTROPY MEASUREMENT OF MEMBRANE FLUIDITY. ResearchGate. [Link]

-

Sanchez, S. A., Tricerri, M. A., & Gratton, E. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. Proceedings of the National Academy of Sciences, 109(19), 7314-7319. [Link]

-

Gualtieri, F. (2002). This compound – AN OLD DRUG WITH NOVEL PROPERTIES? Acta Neurologica Scandinavica, 106(4), 183-184. [Link]

-

Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3041. [Link]

-

Ribeiro, A. S., & Tormo, J. R. (2020). Diffusion of the small, very polar, drug this compound through a lipid bilayer: an MD simulation study. ResearchGate. [Link]

-

Keil, U., Scherping, I., Haupt, R., & Müller, W. E. (2006). This compound improves mitochondrial dysfunction following oxidative stress. ResearchGate. [Link]

-

Malykh, A. G., & Sadaie, M. R. (2010). This compound inhibits the lipid-destabilising effect of the amyloid peptide Abeta C-terminal fragment. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(7), 1341-1346. [Link]

-

Ahmed, A. H., & Oswald, R. E. (2010). This compound Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2199–2203. [Link]

-

Wikipedia. (n.d.). Fluorescence anisotropy. Wikipedia. [Link]

-

Bio-protocol. (n.d.). Fluorescence anisotropy measurements. Bio-protocol. [Link]

-

Su, C., & Wang, Y. (2020). DPH Probe Method for Liposome-Membrane Fluidity Determination. Bio-protocol, 10(11), e3638. [Link]

-

Malykh, A. G., & Sadaie, M. R. (2010). This compound inhibits the lipid-destabilising effect of the amyloid peptide Aβ C-terminal fragment. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(7), 1341-1346. [Link]

-

Sezgin, E., Saffarian, S., & Levental, I. (2016). Assessment of Membrane Fluidity Fluctuations during Cellular Development Reveals Time and Cell Type Specificity. PLoS ONE, 11(6), e0158313. [Link]

-

Sezgin, E., & Levental, I. (2024). Measuring plasma membrane fluidity using confocal microscopy. Nature Protocols, 19(6), 1-22. [Link]

-

Fiore, L., & Canonico, P. L. (1991). Repeated injections of this compound improve spatial learning and increase the stimulation of inositol phospholipid hydrolysis by excitatory amino acids in aged rats. Functional Neurology, 6(2), 107-11. [Link]

-

Khan, A. (2021). Tools to measure membrane potential of neurons. Journal of Neurophysiology, 126(4), 1145-1153. [Link]

-

You, M., & He, Y. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. Frontiers in Cell and Developmental Biology, 8, 622956. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reverses hippocampal membrane alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer this compound [frontiersin.org]

- 9. The metabolic enhancer this compound ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. platonistic.com [platonistic.com]

- 14. This compound improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced Neuroplasticity by the Metabolic Enhancer this compound Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Assessment of Membrane Fluidity Fluctuations during Cellular Development Reveals Time and Cell Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aniracetam restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Piracetam's Influence on Cholinergic and Glutamatergic Systems

Abstract

Piracetam, the prototypical nootropic agent, has been a subject of extensive research for its cognitive-enhancing effects. While its precise mechanisms of action are not fully elucidated, a significant body of evidence points towards its modulation of the cholinergic and glutamatergic neurotransmitter systems as key contributors to its therapeutic profile. This technical guide provides a comprehensive analysis of this compound's interactions with these two critical systems, synthesizing findings from preclinical and clinical studies. We delve into the molecular and cellular mechanisms, detailing this compound's influence on receptor density, neurotransmitter release, and synaptic plasticity. Furthermore, this guide outlines detailed experimental protocols for researchers and drug development professionals to investigate these interactions, fostering a deeper understanding of this compound's neuropharmacological properties and paving the way for the development of novel cognitive enhancers.

Introduction: The Nootropic Pioneer

Developed in the 1960s, this compound is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its mechanism of action is not mediated by GABA receptors.[3] Instead, this compound is recognized for its ability to enhance cognitive functions, particularly in instances of neurological compromise, without acting as a sedative or stimulant.[3] Its multifaceted effects are believed to stem from its influence on neuronal and vascular functions.[1][3][4][5] This guide will focus on its well-documented interactions with the cholinergic and glutamatergic systems, which are fundamental to learning and memory processes.[6]

A primary hypothesis for this compound's cognitive-enhancing effects is its ability to increase the fluidity of neuronal cell membranes.[1][4][5][6][7] This biophysical change is thought to enhance the function of membrane-bound proteins, including neurotransmitter receptors and ion channels, thereby facilitating more efficient signal transduction.[6][8]

This compound and the Cholinergic System: Enhancing Acetylcholine Functionality

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in attention, learning, and memory.[6] this compound's influence on this system is a cornerstone of its nootropic activity.[1][4][5][6]

Modulation of Muscarinic Acetylcholine Receptors

This compound has been shown to increase the density of muscarinic cholinergic (ACh) receptors, which are implicated in memory processes.[3][9][10] Studies in aged rats have demonstrated that chronic this compound treatment can elevate the number of muscarinic receptors in the frontal cortex and hippocampus.[9][11] This effect is particularly significant in aged subjects, suggesting a restorative action on age-related declines in cholinergic function.[9][11] One study observed a 30-40% increase in muscarinic receptor density in the frontal cortex of aged mice after two weeks of this compound administration.[11] Interestingly, this effect was not observed in young mice, highlighting this compound's potential to counteract age-associated cognitive decline.[11]

It's important to note that this compound itself does not appear to bind directly to muscarinic receptors.[12] The increase in receptor density may be an indirect consequence of its effects on membrane fluidity or other cellular processes that regulate receptor expression and trafficking.[12]

Effects on Nicotinic Acetylcholine Receptors

The interaction of this compound with nicotinic acetylcholine (nACh) receptors is less clear-cut. Some studies suggest that this compound can potentiate acetylcholine-induced currents, indicating a positive modulatory effect.[13] However, other research has reported a decrease in the density of neocortical nACh receptors following subchronic this compound administration in mice.[14] Another study found that unlike other nootropics such as nefiracetam, this compound had no potentiating action on nACh receptors.[15] These conflicting findings may be due to differences in experimental models, dosages, and treatment durations. Further investigation is warranted to fully elucidate this compound's role in nicotinic neurotransmission.

Impact on Acetylcholine Release and Utilization

While direct evidence for this compound-induced acetylcholine release is debated, some studies suggest it enhances the overall functionality and utilization of acetylcholine in the brain.[6] This could be a downstream effect of increased receptor density, leading to more efficient signal transmission for a given amount of acetylcholine.[6] One study reported that while this compound markedly increased choline content in the hippocampus, it tended to decrease acetylcholine levels.[16] This could imply a more efficient use of acetylcholine at the synapse, where less neurotransmitter is required to elicit a response due to enhanced receptor sensitivity or density.[17]

This compound and the Glutamatergic System: A Key to Synaptic Plasticity

The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is crucial for synaptic plasticity, the cellular basis of learning and memory.[6] this compound's modulation of this system, particularly its interaction with AMPA and NMDA receptors, is a significant aspect of its nootropic effects.[6]

Positive Allosteric Modulation of AMPA Receptors

This compound is considered a weak positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][18][19] Allosteric modulators bind to a site on the receptor that is different from the glutamate binding site and can enhance the receptor's response to glutamate.[18][19][20] This modulation by this compound is thought to reduce the desensitization and deactivation of AMPA receptors, thereby prolonging the excitatory signal.[18][19]

Structural studies have revealed that this compound binds to multiple sites along the dimer interface of AMPA receptor subtypes GluA2 and GluA3.[18][20][21] This binding is of low occupation, and one of the identified sites is unique among allosteric modulators, presenting a potential target for the design of new drugs.[18][20][21] Although its modulation of AMPA receptors is weak, it may contribute to its overall cognitive-enhancing effects.[18][19]

Influence on NMDA Receptors

This compound also appears to influence N-methyl-D-aspartate (NMDA) receptors, which are critical for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that is a key cellular mechanism underlying learning and memory.[6] Studies in aged mice have shown that subchronic treatment with this compound can increase the density of NMDA receptors by approximately 20%.[22][23] This treatment also normalized the enhanced affinity of L-glutamate for the NMDA receptor observed in aged animals.[22][23] These findings suggest that this compound may help to restore age-related deficits in NMDA receptor function, which could be a significant contributor to its cognitive-enhancing properties.[22][23]

Experimental Protocols for Investigating this compound's Mechanisms

To further elucidate the precise mechanisms of this compound's action on the cholinergic and glutamatergic systems, the following experimental protocols are proposed.

Protocol 1: In Vitro Analysis of Muscarinic Receptor Density

Objective: To quantify the effect of chronic this compound exposure on the density of muscarinic acetylcholine receptors in a neuronal cell line.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

-

Treatment: Expose the cells to varying concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for a prolonged period (e.g., 7 days). Include a vehicle-treated control group.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Radioligand Binding Assay: Perform saturation binding assays using a radiolabeled muscarinic receptor antagonist (e.g., [³H]-N-methylscopolamine).

-

Data Analysis: Determine the maximum number of binding sites (Bmax), representing the receptor density, and the dissociation constant (Kd) for each treatment group using Scatchard analysis.

Causality Explanation: This protocol directly measures changes in receptor number, providing a quantitative assessment of this compound's influence on receptor expression and/or trafficking. The use of a neuronal cell line allows for a controlled environment to isolate the direct effects of the drug on neuronal cells.

Protocol 2: Electrophysiological Assessment of AMPA Receptor Modulation

Objective: To characterize the modulatory effect of this compound on AMPA receptor-mediated currents in primary hippocampal neurons.

Methodology:

-

Primary Neuron Culture: Isolate and culture primary hippocampal neurons from neonatal rodents.

-

Whole-Cell Patch-Clamp Recording: After 14-21 days in vitro, perform whole-cell patch-clamp recordings from the cultured neurons.

-

AMPA Receptor Activation: Apply AMPA to the neurons to evoke an inward current.

-

This compound Application: Co-apply this compound with AMPA and measure the change in the amplitude and decay kinetics of the AMPA-evoked current.

-

Data Analysis: Compare the current characteristics in the presence and absence of this compound to determine its modulatory effects.

Causality Explanation: This electrophysiological approach provides a direct functional measure of this compound's impact on AMPA receptor activity. By analyzing changes in current amplitude and kinetics, researchers can determine if this compound enhances receptor function, a key aspect of its proposed mechanism.

Data Presentation & Visualization

Quantitative Data Summary

| System | Receptor/Process | Observed Effect of this compound | Magnitude of Effect | Key References |

| Cholinergic | Muscarinic Receptor Density | Increase (in aged animals) | ~30-40% increase in frontal cortex | [11] |

| Nicotinic Receptor Density | Decrease (in neocortex) | ~40-55% decrease | [14] | |

| Acetylcholine Levels | Decrease (in hippocampus) | ~19% decrease | [16] | |

| Glutamatergic | AMPA Receptor Modulation | Positive Allosteric Modulation | Weak | [3][18][19] |

| NMDA Receptor Density | Increase (in aged animals) | ~20% increase | [23] |

Signaling Pathway and Workflow Diagrams

Caption: this compound's influence on the cholinergic system, enhancing membrane fluidity and increasing muscarinic receptor density.

Caption: this compound's modulation of the glutamatergic system, impacting AMPA and NMDA receptors to enhance synaptic plasticity.

Sources

- 1. This compound: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. This compound improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound administration on 3H-N-methylscopolamine binding in cerebral cortex of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Effects of this compound and meclofenoxate on the brain NMDA and nicotinic receptors in mice with different exploratory efficacy in the cross maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Choline and this compound - Life Extension [lifeextension.com]

- 17. reddit.com [reddit.com]

- 18. This compound Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. This compound defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of this compound on N-methyl-D-aspartate receptor properties in the aged mouse brain. | Semantic Scholar [semanticscholar.org]

- 23. Effects of this compound on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Piracetam in the Central Nervous System

Abstract

Piracetam (2-oxo-1-pyrrolidine acetamide), the archetypal nootropic agent, has been a subject of scientific inquiry for decades due to its cognitive-enhancing effects, particularly in contexts of neurological compromise.[1][2][3] Despite its long history of clinical use, its precise mechanism of action remains multifaceted and is not attributed to a single, high-affinity target.[4][5] This technical guide synthesizes current evidence to provide an in-depth exploration of this compound's primary molecular targets within the central nervous system (CNS). We will deconstruct its influence on glutamatergic neurotransmission via AMPA receptors, its biophysical effects on neuronal membrane fluidity, its role in optimizing mitochondrial function, and its modulation of cholinergic pathways. This document is designed for researchers, neuropharmacologists, and drug development professionals, offering a detailed examination of the molecular interactions that underpin this compound's nootropic profile, complete with experimental frameworks to validate these mechanisms.

Introduction: The Enigma of a Multifaceted Nootropic

Developed in the 1960s, this compound was the first compound to be described as a "nootropic"—a substance that enhances cognitive function, such as memory and learning, without significant sedative or stimulant properties.[3][6][7][8] Its clinical efficacy is most pronounced in conditions of compromised brain function, such as age-related cognitive decline and dementia, rather than in healthy individuals.[1][2] This observation has guided the scientific inquiry, suggesting that this compound acts as a metabolic enhancer or a neuronal stabilizer, restoring homeostasis rather than inducing a supraphysiological state.

The core of this compound's action does not lie in classical receptor agonism or antagonism but in a more subtle modulation of the neuronal environment. This guide will dissect the four primary hypotheses regarding its molecular targets:

-

Positive Allosteric Modulation of AMPA Receptors: Enhancing the efficiency of fast excitatory synaptic transmission.

-

Restoration of Neuronal Membrane Fluidity: Improving the function of membrane-bound proteins and ion channels.

-

Enhancement of Mitochondrial Function: Boosting cellular energy metabolism and protecting against oxidative stress.

-

Modulation of Cholinergic Systems: Potentiating acetylcholine-mediated neurotransmission.

We will explore the causality behind each proposed mechanism and provide detailed protocols for their investigation.

Target I: AMPA-Type Glutamate Receptors

Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors are critical for synaptic plasticity, the cellular basis of learning and memory.[6] this compound is classified as a weak positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5][9]

Mechanism of Allosteric Modulation

Unlike direct agonists that bind to the glutamate recognition site, PAMs bind to a different, allosteric site on the receptor complex. This binding event induces a conformational change that enhances the receptor's response to glutamate. For AMPA receptors, this typically involves:

-

Slowing of Deactivation: Prolonging the time the ion channel remains open after glutamate binding.

-

Reduction of Desensitization: Decreasing the rate at which the receptor becomes unresponsive to continuous glutamate exposure.

Structural studies have shown that this compound and its analogues bind to the dimer interface of the AMPA receptor's ligand-binding domain.[10] This binding stabilizes the active conformation of the receptor, thereby potentiating ion flux (Na+ and Ca2+) in response to endogenous glutamate release.[5][10] This potentiation of cholinergic and glutamatergic neurotransmission is a key aspect of its nootropic effect.[9]

The clinical significance of this weak modulation is debated, but it is hypothesized to enhance synaptic fidelity and efficiency, particularly in compromised neural circuits, without reaching the excitotoxic threshold that stronger AMPA receptor activators might risk.[6][10]

Experimental Workflow: Investigating AMPA Receptor Modulation

The gold-standard technique for characterizing the effects of a compound like this compound on AMPA receptors is whole-cell patch-clamp electrophysiology on cultured neurons or acute brain slices.[11][12]

Detailed Protocol: Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Internal Solution (Pipette Solution): Containing (in mM): 120 CsCl, 5 QX314-Br, 8 NaCl, 10 HEPES, 2 EGTA, 2 MgATP, 0.3 Na3GTP. pH adjusted to 7.2.[13]

-

Artificial Cerebrospinal Fluid (aCSF): Containing appropriate physiological ion concentrations, saturated with 95% O2 / 5% CO2.

-

Pharmacological Agents: Picrotoxin (100 µM) to block GABAA receptors, D-AP5 (50 µM) to block NMDA receptors, and this compound stock solution.[13]

-

Micromanipulator, amplifier, and data acquisition system.

Methodology:

-

Preparation: Place a cultured coverslip or brain slice in the recording chamber and perfuse with aCSF containing picrotoxin and D-AP5.

-

Cell Targeting: Using DIC optics, identify a healthy pyramidal neuron.[13]

-

Patching: Approach the neuron with a glass pipette (3-5 MΩ resistance) filled with internal solution. Apply gentle suction to form a gigaohm seal.

-

Whole-Cell Access: Apply a brief, strong suction pulse to rupture the membrane patch, achieving whole-cell configuration.

-

Baseline Recording: Clamp the neuron's voltage at -70 mV. Stimulate presynaptic fibers to evoke EPSCs. Record a stable baseline for 5-10 minutes.

-

This compound Application: Switch the perfusion to aCSF containing this compound (e.g., 500 µM).[13]

-

Data Acquisition: Record EPSCs for 15-20 minutes in the presence of the drug.

-

Analysis: Measure the amplitude and decay time constant of the averaged EPSCs before and after this compound application. An increase in decay time is indicative of a positive allosteric modulatory effect.

Expected Outcome: A modest increase in the amplitude and a significant prolongation of the EPSC decay time, consistent with this compound's role as a PAM.[13]

Target II: Neuronal Membrane Fluidity

A compelling hypothesis for this compound's broad range of effects is its ability to modulate the physical properties of the cell membrane.[14][15] The "membrane hypothesis" posits that this compound restores membrane fluidity, particularly in aged or metabolically stressed neurons where membranes tend to become more rigid.[2][7][16]

Biophysical Mechanism and Downstream Consequences

This compound is thought to interact with the polar head groups of membrane phospholipids.[7] This interaction increases the mobility of the lipid molecules, thereby enhancing the membrane's fluidity. This is not a uniform effect; evidence suggests this compound preferentially restores fluidity in membranes that are pathologically rigid, with little to no effect on healthy membranes.[2]

Restoring membrane fluidity has profound downstream consequences:

-

Improved Receptor Function: Enhances the conformational flexibility of membrane-bound receptors (like AMPA and acetylcholine receptors), facilitating more efficient signal transduction.[6]

-

Enhanced Transporter and Channel Activity: Optimizes the function of ion channels and neurotransmitter transporters.[4]

-

Increased Synaptic Vesicle Fusion: Facilitates neurotransmitter release by improving the mechanics of vesicle fusion with the presynaptic membrane.

Experimental Protocol: Membrane Fluidity Assay with Laurdan

Membrane fluidity can be quantified using environment-sensitive fluorescent probes like Laurdan. Laurdan's emission spectrum shifts based on the polarity of its environment, which is directly related to water penetration into the membrane bilayer and, thus, membrane fluidity.[17][18]

Objective: To measure changes in neuronal membrane fluidity in response to this compound treatment using Laurdan spectroscopy.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (in DMSO).

-

Fluorescence plate reader or confocal microscope with spectral imaging capabilities.[19][20]

-

Benzyl alcohol (positive control for increased fluidity).[17]

Methodology:

-

Cell Culture: Plate cells in a 96-well, black, clear-bottom plate and grow to ~80% confluency.

-

Induce Rigidity (Optional): To model aged membranes, cells can be treated with an oxidative stressor (e.g., H2O2) or cholesterol-loading agents.

-

This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 100 µM - 1 mM) for a designated time (e.g., 24 hours). Include untreated and positive controls.

-

Laurdan Staining: Wash cells and incubate with 5 µM Laurdan for 30 minutes at 37°C.

-

Fluorescence Measurement:

-

Data Analysis: Calculate the Generalized Polarization (GP) value for each well using the formula:

-

GP = (I_440 - I_500) / (I_440 + I_500)

-

A higher GP value indicates a more ordered (rigid) membrane, while a lower GP value indicates a more disordered (fluid) membrane.

-

Expected Outcome: A significant decrease in the GP value in cells treated with this compound, particularly in models of membrane rigidity, indicating an increase in membrane fluidity.

Target III: Mitochondrial Bioenergetics

Mitochondria are the powerhouses of the cell, and their dysfunction is a hallmark of aging and neurodegenerative diseases.[1] this compound has been shown to improve mitochondrial function, which may be a core component of its neuroprotective and cognitive-enhancing effects.[2][21][22]

Mechanism of Mitochondrial Enhancement

This compound's beneficial effects on mitochondria are likely linked to its membrane-fluidizing properties, as it has been shown to enhance the fluidity of mitochondrial membranes specifically.[1][2] This leads to several positive outcomes:

-

Improved Electron Transport Chain (ETC) Function: A more fluid inner mitochondrial membrane can enhance the efficiency of electron transfer between ETC complexes, leading to more robust ATP production.[1]

-

Increased Mitochondrial Membrane Potential (ΔΨm): this compound treatment can improve or restore ΔΨm after oxidative stress.[2][21]

-

Protection Against Apoptosis: By stabilizing the mitochondrial membrane and function, this compound can reduce the activity of apoptosis-initiating factors like caspase-9.[2][21]

-

Enhanced Mitochondrial Dynamics: Studies show this compound can restore impaired mitochondrial morphology, shifting from fragmented (fission) to elongated (fusion) forms, which is associated with healthier mitochondrial function.[23]

| Parameter | Effect of Oxidative Stress/Aging | Effect of this compound Treatment | Reference |

| Mitochondrial Membrane Fluidity | Decreased (more rigid) | Increased (restored) | [1][2] |

| ATP Production | Decreased | Increased / Restored | [1][2][21] |

| Mitochondrial Membrane Potential | Decreased (depolarized) | Increased / Restored | [2][21][22] |

| Mitochondrial Morphology | Fragmented (Fission) | Elongated (Fusion) | [23] |

| Caspase-9 Activity | Increased | Reduced | [2][21] |

Table 1. Summary of this compound's Effects on Key Mitochondrial Parameters.

Target IV: Cholinergic Neurotransmission

The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, is fundamentally involved in attention, learning, and memory.[6] this compound is thought to enhance the efficiency of this system.[3][4]

Indirect Modulation of Acetylcholine Function

This compound does not appear to bind directly to cholinergic receptors or inhibit acetylcholinesterase. Instead, its mechanism is thought to be indirect and may be a downstream consequence of its other primary effects:

-

Increased ACh Receptor Density: Some studies suggest that chronic this compound administration can increase the density of muscarinic acetylcholine receptors (mAChRs) on postsynaptic membranes.[6]

-

Enhanced ACh Utilization: By improving membrane fluidity and cellular energy (ATP) availability, this compound may facilitate both the synthesis and release of ACh.[24]

-

Potentiation with Choline: The cognitive-enhancing effects of this compound are significantly potentiated when co-administered with a choline source, the precursor to acetylcholine.[5][25] This synergy suggests that this compound increases the demand for or utilization of ACh, which can be met by providing additional substrate.[24][25]

Synthesis and Conclusion

The molecular actions of this compound are not mediated by a single, high-potency mechanism but rather by a constellation of modulatory effects that collectively restore neuronal homeostasis and enhance synaptic efficiency. Its identity as a weak positive allosteric modulator of AMPA receptors, a restorer of membrane fluidity, a mitochondrial function enhancer, and a facilitator of cholinergic transmission creates a powerful synergy. This multifaceted profile explains why its benefits are most apparent in neurological systems under stress, such as in aging or dementia.[1][2]

For drug development professionals, this compound serves as a fascinating case study. It demonstrates that profound therapeutic effects can be achieved not by potent, direct receptor modulation, but by subtly optimizing the fundamental biophysical and bioenergetic environment of the neuron. Future research should focus on developing compounds that combine these diverse properties with greater specificity and potency, potentially leading to a new generation of nootropics for treating cognitive disorders.

References

-

Müller, W. E., Eckert, G. P., & Eckert, A. (2010). Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer this compound. Frontiers in Neuroscience. [Link]

-

Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Keil, U., Scherping, I., Hauptmann, S., Schuessel, K., Eckert, A., & Müller, W. E. (2006). This compound improves mitochondrial dysfunction following oxidative stress. British Journal of Pharmacology, 147(2), 199–208. [Link]

-

Winblad, B. (2005). This compound: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews, 11(2), 169-182. [Link]

-

Wikipedia. (n.d.). Racetam. Wikipedia. [Link]

-

Keil, U., Scherping, I., Hauptmann, S., Schuessel, K., Eckert, A., & Müller, W. E. (2006). This compound improves mitochondrial dysfunction following oxidative stress. PubMed. [Link]

-

ResearchGate. (2006). This compound improves mitochondrial dysfunction following oxidative stress. Request PDF. [Link]

-

Stockburger, C., Kurz, C., Koch, K. A., Eckert, S. H., Leuner, K., & Müller, W. E. (2013). Improvement of mitochondrial function and dynamics by the metabolic enhancer this compound. Biochemical Society Transactions, 41(5), 1331–1336. [Link]

-

IDOSI Publications. (n.d.). Recent Advances on this compound. IDOSI Journals Home. [Link]

-

Ahmed, A. H., & Oswald, R. E. (2010). This compound Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203. [Link]

-

Leuner, K., Kurz, C., Guidato, S., & Müller, W. E. (2010). Enhanced Neuroplasticity by the Metabolic Enhancer this compound Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function. Journal of Neurochemistry, 112(5), 1209–1220. [Link]

-

Winblad, B. (2005). This compound: a review of pharmacological properties and clinical uses. PubMed. [Link]

-

ResearchGate. (2022). (PDF) this compound PHARMACOLOGICAL EFFECTS: A REVIEW. ResearchGate. [Link]

-

UU Research Portal. (2025). Measuring plasma membrane fluidity using confocal microscopy. UU Research Portal. [Link]

-

Vernon, M. W., & Sorkin, E. M. (1991). This compound. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders. PubMed. [Link]

-

Hunn, A., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20). [Link]

-

Hunn, A., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. NIH. [Link]

-

Springer Nature Experiments. (n.d.). Measuring plasma membrane fluidity using confocal microscopy. Springer Nature Experiments. [Link]

-

ResearchGate. (n.d.). This compound-induced membrane fluidity restoration and its possible impact on NMDA receptor in pain management. ResearchGate. [Link]

-

Scarselli, P., et al. (2020). Physiological signature of a novel potentiator of AMPA receptor signalling. eLife, 9, e55594. [Link]

-

ResearchGate. (2024). Measuring plasma membrane fluidity using confocal microscopy. Request PDF. [Link]

-

Maurice, T., et al. (2013). The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors. British Journal of Pharmacology, 170(4), 813–830. [Link]

-

Drugs.com. (2024). What is this compound used for? Drugs.com. [Link]

-

Quora. (2015). Smart Drugs (Nootropics): If this compound attacks the breakdown of acetylcholine, then how does it deplete choline? Quora. [Link]

-

Life Extension. (n.d.). Cognitive Enhancers: Choline and this compound. Life Extension. [Link]

-

WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ResearchGate. (2005). This compound: A Review of Pharmacological Properties and Clinical Uses. ResearchGate. [Link]

-

Kim, H., et al. (2022). Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach. International Journal of Molecular Sciences, 23(12), 6477. [Link]

-

Al-Shimmary, B. A. A., et al. (2018). The Effect of this compound against Acetyl Choline (Ach) In Behavioral Changes with Some Biochemical Parameters in Adult Mice. Kufa Journal For Veterinary Medical Sciences, 9(1). [Link]

-

Leyrer-Jackson, J. M., & Gipson-Reichardt, C. D. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1677, 127–142. [Link]

-

Miles, D. K., et al. (2008). Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current. Neuropharmacology, 55(5), 844–851. [Link]

-

Arizona State University. (n.d.). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. ASU Research Repository. [Link]

Sources

- 1. Frontiers | Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer this compound [frontiersin.org]

- 2. This compound improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Racetam - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. This compound | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]

- 10. This compound Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research-portal.uu.nl [research-portal.uu.nl]

- 20. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. This compound improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Improvement of mitochondrial function and dynamics by the metabolic enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. quora.com [quora.com]

- 25. Choline and this compound - Life Extension [lifeextension.com]

Whitepaper: Piracetam's Effects on Mitochondrial ATP Metabolism in the Brain

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piracetam, the archetypal nootropic agent, has a long history of clinical use for cognitive impairment, particularly in contexts of aging and cerebrovascular insufficiency. While its precise molecular targets remain a subject of investigation, a compelling body of evidence points toward the mitochondrion as a primary site of action. This technical guide synthesizes current research to provide an in-depth examination of this compound's core mechanism: the enhancement of brain mitochondrial ATP metabolism. We will explore the foundational hypothesis of mitochondrial membrane fluidization, detail the consequential improvements in membrane potential and ATP synthesis, and present the experimental evidence from in vitro and in vivo models. Furthermore, this guide provides detailed, field-proven protocols for key bioenergetic assays, enabling researchers to rigorously investigate these effects. The central thesis is that this compound acts as a metabolic enhancer, restoring mitochondrial homeostasis under conditions of stress or age-related decline, which in turn supports the high energetic demands of neuronal plasticity and cognitive function.

Introduction: Reframing this compound as a Mitochondrial Metabolic Enhancer

First synthesized in the 1960s, this compound (2-oxo-1-pyrrolidine acetamide) established the "racetam" class of nootropics.[1][2] Its clinical efficacy is most pronounced in conditions characterized by disturbed cerebral energy supply, such as aging, hypoxia, or dementia.[3][4] This observation has led to the proposal that this compound's primary mechanism is not centered on direct neurotransmitter modulation but rather on the restoration of fundamental cellular energy metabolism.[1][3] The brain is an organ of immense metabolic demand, consuming approximately 20% of the body's oxygen to fuel ATP production, the vast majority of which occurs within mitochondria.[5] Therefore, any decline in mitochondrial efficiency, a hallmark of both aging and neurodegeneration, critically compromises neuronal function.[4][6]

This guide posits that this compound's beneficial effects on cognition are fundamentally linked to its ability to ameliorate mitochondrial dysfunction.[4][7] We will dissect the evidence supporting its role in stabilizing mitochondrial membranes, enhancing the electrochemical gradient, and ultimately boosting ATP production, thereby providing a robust neuroprotective effect.

The Core Mechanism: From Membrane Fluidity to Enhanced Bioenergetics

The therapeutic action of this compound appears to initiate at the level of cellular membranes, specifically the mitochondrial membranes. This biophysical interaction serves as the catalyst for the downstream improvements in energy metabolism.

The Mitochondrial Membrane Fluidity Hypothesis

A leading hypothesis suggests that this compound preferentially interacts with and restores the fluidity of compromised cellular membranes.[8][9] In the context of aging or oxidative stress, mitochondrial membranes can become more rigid due to lipid peroxidation, impairing the function of embedded protein complexes essential for electron transport and ATP synthesis.[4] this compound's ability to enhance the fluidity of aged mitochondrial membranes is a critical initiating event.[3][6] This effect is notably specific; the compound shows little to no effect on the membranes of young, healthy brains, explaining why its cognitive-enhancing properties are most evident when brain function is already impaired.[4][6]

Restoration of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (MMP or ΔΨm) is the electrochemical gradient across the inner mitochondrial membrane, generated by the electron transport chain (ETC). This potential is the primary driving force for ATP synthase. A decrease in MMP is a definitive sign of mitochondrial dysfunction and a common pathway in cellular damage.[10][11]

Numerous studies have demonstrated that this compound can ameliorate reductions in MMP induced by various stressors. In both PC12 cells and dissociated murine brain cells, this compound treatment (at therapeutically relevant concentrations of 100-1000 µM) significantly improves MMP following challenges with oxidative stressors like sodium nitroprusside (SNP) or hydrogen peroxide (H₂O₂).[10][11] This stabilizing effect on the membrane potential is a direct prerequisite for efficient energy production.

Enhancement of ATP Synthesis

By restoring membrane fluidity and stabilizing the MMP, this compound directly facilitates more efficient ATP production.[3][7][11] The improved function of the ETC and ATP synthase complexes leads to a measurable increase in cellular ATP levels, particularly under conditions where they would otherwise be depleted.[10] This "metabolic enhancement" provides neurons with the necessary energy to maintain ionic gradients, support neurotransmission, and engage in plastic processes like learning and memory.[1][3]

Figure 1: Core mechanism of this compound on mitochondrial bioenergetics under pathological conditions.

Synthesis of Experimental Evidence

The hypothesis outlined above is supported by a consistent body of evidence from both cellular and animal models. A key theme is that this compound's effects are most robust in models of mitochondrial compromise.

In Vitro & Ex Vivo Evidence

Studies utilizing cell lines (e.g., PC12, HEK293, SH-SY5Y) and acutely dissociated brain cells from mice have been instrumental in elucidating this compound's protective effects.[3][10][12] When these cells are exposed to toxins that induce oxidative stress and mitochondrial dysfunction (e.g., β-amyloid peptide, SNP), pre- or post-treatment with this compound consistently leads to:

-

Improved Mitochondrial Membrane Potential: A near-complete recovery of MMP under mild stress conditions.[10][11]

-

Restored ATP Levels: A significant recovery of cellular ATP, often to near-baseline levels.[3][10]

-

Reduced Apoptotic Signaling: A decrease in the activity of caspase-9, a key enzyme in the mitochondria-mediated apoptotic pathway.[10]

In Vivo Animal Models

The effects observed in vitro are recapitulated in vivo, particularly in models of aging and Alzheimer's disease (AD).

-

Aged Animals: Treatment of aged mice with this compound (e.g., 500 mg/kg daily for 14 days) normalizes the age-associated decline in MMP and ATP production in brain cells, with minimal effect observed in young, healthy animals.[7][10][11]

-

AD Models: In transgenic mice overexpressing mutant human amyloid precursor protein (tgAPP), which exhibit significant mitochondrial dysfunction, this compound treatment substantially improves both MMP and ATP production.[3][7]

Data Summary Table